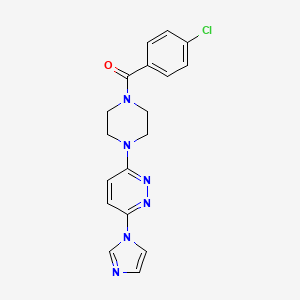![molecular formula C22H27NO4S B2829504 2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone CAS No. 1797970-71-8](/img/structure/B2829504.png)
2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone, commonly referred to as BPPB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its ability to target specific receptors in the brain and has been found to have a variety of potential applications in the fields of neuroscience and pharmacology.
Wissenschaftliche Forschungsanwendungen
Chemical Structure Elucidation and Forensic Analysis
The detailed structural elucidation of novel compounds through advanced analytical techniques is a pivotal area of research. For instance, compounds with complex structures, including those similar to the queried chemical, have been identified and characterized to expand the understanding of novel synthetic cathinone derivatives. These efforts are crucial for forensic and clinical laboratories, aiding in the identification of new psychoactive substances. Such work showcases the application of comprehensive analytical methodologies, including gas chromatography–mass spectrometry (GC-MS), liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, in the forensic analysis of unknown chemical entities (Bijlsma et al., 2015).
Organic Synthesis and Catalysis
The exploration of novel synthetic routes and catalysts is essential for the development of efficient chemical processes. Research into sulfonated Schiff base copper(II) complexes, for example, demonstrates the potential of utilizing such complexes as selective catalysts for alcohol oxidation. These findings are relevant for the synthesis of complex organic molecules, including those with sulfonyl groups similar to the queried compound. Such studies contribute to the broader field of catalysis by providing insights into selective oxidation processes, showcasing the versatility and utility of metal complexes in organic synthesis (Hazra et al., 2015).
Drug Design and Molecular Interaction
The design and synthesis of molecules with potential therapeutic applications is a significant area of research. Compounds structurally related to the queried chemical have been investigated for their biological activities, such as inhibition of blood platelet aggregation. These studies involve the synthesis of various ethanones and ethanols, exploring their structure-activity relationships. Such research is foundational in medicinal chemistry, where the goal is to design molecules with specific biological effects. Investigations into the interactions of these molecules with biological targets provide insights into their therapeutic potential and contribute to the development of new drugs (Grisar et al., 1976).
Photodynamic Therapy and DNA Interaction
The study of molecules that can induce DNA damage under light irradiation is relevant for applications such as photodynamic therapy. Compounds with sulfonyl and pyridine groups have been shown to generate reactive radicals upon UV irradiation, leading to efficient DNA cleavage. This property is explored in the development of new therapeutic agents that can be activated by light to target genetic material in cancer cells or pathogens. Research in this domain illustrates the potential of such compounds in biotechnology and medicine, paving the way for innovative treatments (Andreou et al., 2016).
Eigenschaften
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-(4-phenylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-22(2,3)28(25,26)20-13-14-23(15-20)21(24)16-27-19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-12,20H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHBQGYNZFSCMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-tetracosanamide](/img/structure/B2829421.png)

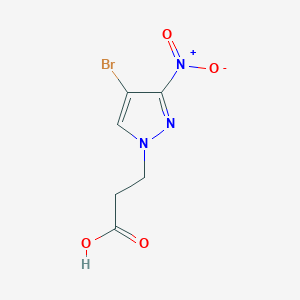
![5-Methyl-4-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2829427.png)

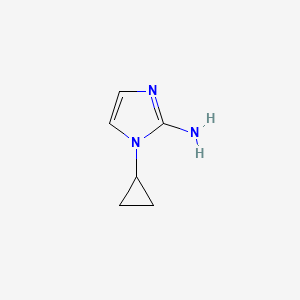

![{5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2829436.png)

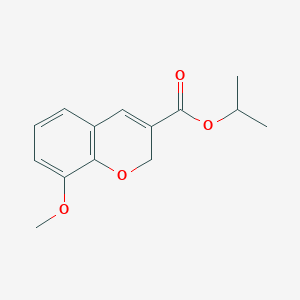
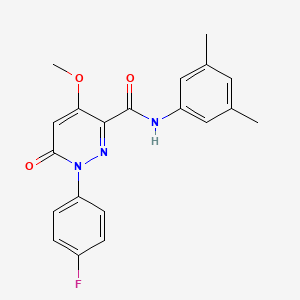
![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2829442.png)
